molecular formula C12H17NO2 B6160681 tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1932410-93-9

tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B6160681
CAS RN: 1932410-93-9
M. Wt: 207.3
InChI Key:
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Description

Tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, commonly referred to as TBEC, is an organic compound with a wide range of applications in the laboratory and in scientific research. TBEC is a versatile reagent that has been used in a variety of synthetic methods, such as cycloaddition, Diels-Alder reaction, and Suzuki coupling. It is also a useful tool for the study of biochemical and physiological processes.

Mechanism of Action

TBEC is an effective reagent for the study of biochemical and physiological processes. It acts as a catalyst in a variety of biochemical reactions, such as the hydrolysis of proteins, the phosphorylation of proteins, and the oxidation of proteins. TBEC also acts as an inhibitor of enzymes, such as DNA polymerase, by blocking the active site of the enzyme. Finally, TBEC can act as a substrate for enzymes, such as DNA polymerase, by providing the necessary substrates for the enzyme to catalyze a reaction.
Biochemical and Physiological Effects
TBEC has been used to study a variety of biochemical and physiological processes, such as protein folding, enzyme kinetics, and DNA replication. TBEC has been found to be an effective reagent for the study of enzyme kinetics, as it can act as a catalyst, an inhibitor, or a substrate for enzymes. TBEC has also been found to be an effective reagent for the study of protein folding, as it can act as a catalyst for the folding of proteins. Finally, TBEC has been found to be an effective reagent for the study of DNA replication, as it can act as a substrate for DNA polymerase.

Advantages and Limitations for Lab Experiments

TBEC is a versatile reagent that has a variety of advantages and limitations for laboratory experiments. One of the main advantages of TBEC is its ability to act as a catalyst, an inhibitor, or a substrate for enzymes. This makes it an ideal reagent for the study of enzyme kinetics. Another advantage of TBEC is its ability to act as a catalyst for the folding of proteins. This makes it an ideal reagent for the study of protein folding.
However, TBEC also has some limitations for laboratory experiments. One of the main limitations of TBEC is its relatively low reactivity, which makes it difficult to use in certain laboratory experiments. Additionally, TBEC can be toxic and can cause allergic reactions in some people. Finally, TBEC is a relatively expensive reagent, which can limit its use in certain laboratory experiments.

Future Directions

TBEC has a wide range of potential future directions. One potential future direction is the use of TBEC in the development of new drugs and therapies. TBEC could be used to study the mechanism of action of potential drugs and therapies, as well as to study the biochemical and physiological effects of potential drugs and therapies. Additionally, TBEC could be used to study the folding of proteins and the replication of DNA, which could lead to the development of new treatments for diseases. Finally, TBEC could be used to study the effects of environmental toxins on biochemical and physiological processes, which could lead to the development of new methods for protecting the environment.

Synthesis Methods

TBEC can be synthesized through a variety of methods, including the Wittig reaction, the Stille reaction, the Negishi coupling, and the Sonogashira coupling. In the Wittig reaction, TBEC is synthesized by treating an aldehyde or ketone with a phosphonium ylide in the presence of a base. In the Stille reaction, TBEC is synthesized by reacting an alkyl halide with a palladium catalyst in the presence of a thiol ligand. In the Negishi coupling, TBEC is synthesized by reacting an organohalide with an organozinc compound in the presence of a palladium catalyst. Finally, in the Sonogashira coupling, TBEC is synthesized by reacting an organohalide with an organo-copper reagent in the presence of a palladium catalyst.

Scientific Research Applications

TBEC has been used in a variety of scientific research applications, such as the study of enzyme kinetics, protein folding, and DNA replication. TBEC has been used to study the mechanism of action of enzymes, such as DNA polymerase, by measuring the rate of DNA synthesis. It has also been used to study the folding of proteins by measuring the rate of protein folding. Finally, TBEC has been used to study DNA replication by measuring the rate of DNA replication.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the preparation of the starting material, (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid, followed by esterification with tert-butanol using a coupling reagent such as DCC or EDC. The resulting tert-butyl ester can then be purified and characterized.", "Starting Materials": [ "(1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid", "tert-butanol", "coupling reagent (DCC or EDC)", "solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "1. Dissolve (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid and the coupling reagent in a dry solvent such as dichloromethane.", "2. Add tert-butanol to the reaction mixture and stir at room temperature for several hours.", "3. Purify the resulting tert-butyl ester by column chromatography or recrystallization.", "4. Characterize the product using spectroscopic techniques such as NMR and IR." ] }

CAS RN

1932410-93-9

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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